2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine
Description
This compound (CAS: 1166994-79-1, MW: 519.70) features a 9,10-ethenoanthracene backbone substituted with a dicyclohexylphosphino group at position 12 and an N,N-dimethylbenzenamine moiety at position 2. The dimethylbenzenamine substituent introduces additional nitrogen-based electron donation and moderate steric effects. Commercial availability spans multiple countries, though critical physicochemical data (e.g., purity, storage conditions) remain unspecified .
Properties
CAS No. |
1166994-79-1 |
|---|---|
Molecular Formula |
C36H42NP |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-(16-dicyclohexylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C36H42NP/c1-37(2)32-24-14-13-23-31(32)35-33-27-19-9-11-21-29(27)34(30-22-12-10-20-28(30)33)36(35)38(25-15-5-3-6-16-25)26-17-7-4-8-18-26/h9-14,19-26,33-34H,3-8,15-18H2,1-2H3 |
InChI Key |
WYZMHPBVRJDBGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=C(C3C4=CC=CC=C4C2C5=CC=CC=C35)P(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
Preparation Methods
Formation of the 9,10-Dihydro-9,10-ethenoanthracene Core
The ethanoanthracene core is typically synthesized via a photocycloaddition or Diels-Alder reaction involving anthracene derivatives and suitable dienophiles or arenophiles. This step is crucial to introduce the rigid bicyclic structure that supports subsequent functionalization.
- Reaction conditions: Photochemical irradiation or thermal cycloaddition under inert atmosphere.
- Yields: Moderate to high, depending on substrate purity and reaction time.
Introduction of the Dicyclohexylphosphino Group
The phosphine moiety is introduced by phosphination reactions using dicyclohexylphosphine reagents. This step often involves:
- Metal-catalyzed cross-coupling (e.g., palladium-catalyzed phosphination).
- Use of palladium acetate and ligands such as RuPhos to facilitate the coupling.
- Base such as potassium phosphate tribasic to deprotonate and activate the phosphine.
Typical reaction conditions include heating in tert-amyl alcohol at around 95 °C under nitrogen atmosphere, with reaction times adjusted to reach desired conversion (e.g., 75:25 product ratio by GC analysis).
Functionalization with N,N-Dimethylbenzenamine
The attachment of the N,N-dimethylbenzenamine group at the 11-position is achieved through:
- Amination reactions using N,N-dimethylaniline derivatives.
- Controlled addition of acidic aqueous solutions (e.g., aqueous phosphoric acid) to promote crystallization and purification.
- Seeding and aging of the reaction mixture to improve yield and purity.
Detailed Experimental Procedure (Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Anthracene derivative + arenophile | Photocycloaddition under inert atmosphere | Formation of 9,10-dihydro-9,10-ethenoanthracene core |
| 2 | Palladium acetate (0.046 mol), RuPhos (0.092 mol), potassium phosphate tribasic (7.56 mol), tert-amyl alcohol, 95 °C, N2 atmosphere | Phosphination with dicyclohexylphosphine | 73% isolated yield of phosphinated intermediate |
| 3 | Addition of N,N-dimethylaniline derivative, aqueous H3PO4, seeding, aging at 40 °C | Amination and crystallization | Off-white solid product, high purity |
This procedure was adapted from a 10 L reactor scale synthesis, demonstrating scalability and reproducibility.
Analytical and Purification Notes
- Purity assessment: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm product identity and purity.
- Isolation: Filtration of slurry followed by washing with mixtures of aqueous phosphoric acid, isopropanol, and tert-amyl alcohol.
- Drying: Vacuum drying at 50 °C and 100 Torr to obtain the final solid product.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold synthesis | Photocycloaddition or Diels-Alder reaction |
| Phosphination catalyst | Palladium acetate with RuPhos ligand |
| Base | Potassium phosphate tribasic |
| Solvent | tert-Amyl alcohol |
| Temperature | 95 °C for phosphination; 40-45 °C for amination/crystallization |
| Atmosphere | Nitrogen (inert) |
| Yield | Approx. 73% for phosphination step |
| Purification | Filtration, washing with acid/alcohol mixtures, vacuum drying |
Research Findings and Considerations
- The use of RuPhos ligand significantly enhances the efficiency of the palladium-catalyzed phosphination step, providing good yields and selectivity.
- The aqueous phosphoric acid addition during the amination step aids in controlled crystallization, improving product purity and facilitating isolation.
- The reaction conditions are optimized to avoid decomposition of the sensitive ethanoanthracene core and to maintain the stereochemical integrity of the molecule.
- Scale-up to multi-kilogram batches has been demonstrated, indicating the robustness of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, and dimethylformamide are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used to study protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The dicyclohexylphosphino group provides steric bulk and electronic properties that enhance the compound’s reactivity and selectivity in catalytic reactions .
Comparison with Similar Compounds
Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine (CAS: 1166994-77-9)
- Structural Difference : Replaces the dimethylbenzenamine group with a phenyl ring.
- Electronic Effects : The phenyl group lacks the electron-donating dimethylamine substituent, resulting in reduced electron density at the phosphine center. This may lower catalytic activity in reactions requiring electron-rich metal ligands.
- Applications : Marketed as a ligand for industrial catalysis, with ECHEMI verifying six suppliers for bulk procurement .
Dicyclohexyl(9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl)phosphine
- Structural Difference : Substitutes the dimethylbenzenamine with a 2-methoxyphenyl group.
- Electronic Effects : The methoxy group donates electrons via resonance, enhancing the phosphine’s electron-donating capacity compared to the target compound.
- Steric Effects : Smaller than dimethylbenzenamine, reducing steric hindrance around the metal center.
- Applications : Likely used in catalysis where moderate electron donation and lower steric bulk are advantageous .
N,N-Dimethyl-9,10-dihydro-9,10-ethanoanthracen-11-amine (CAS: 102697-52-9)
- Structural Difference: Lacks the dicyclohexylphosphino group, retaining only the dimethylamine substituent.
- Electronic Effects : The absence of phosphorus eliminates ligand-metal coordination capability, redirecting utility to host-guest chemistry.
- Applications : Demonstrated in forming inclusion complexes with amines (e.g., dicyclohexylamine) via π-π and hydrogen-bonding interactions .
N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide
- Structural Difference: Replaces phosphino and dimethylamine groups with a sulfonamide moiety.
- Electronic Effects : The sulfonamide is electron-withdrawing, contrasting sharply with the electron-rich phosphine in the target compound.
- Crystallographic Data: Monoclinic (P21) packing driven by C–H···O and C–H···π interactions, unlike the van der Waals-dominated packing expected for the bulkier target compound .
Research Implications
- Catalysis : The target compound’s dual electron-donating groups (phosphine + dimethylamine) may stabilize electron-poor metal centers better than phenyl or methoxy analogs, though steric hindrance could limit substrate access .
- Material Science : Bulky dicyclohexyl groups could influence solubility and crystallinity, contrasting with sulfonamide derivatives’ hydrogen-bond-driven packing .
- Commercial Viability : The phenyl-substituted phosphine (CAS: 1166994-77-9) is more widely available, suggesting cost advantages, while the target compound’s specialized structure may cater to niche catalytic applications .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phosphine moiety and an ethenoanthracene framework. The presence of the dicyclohexylphosphino group suggests potential applications in catalysis and as a ligand in coordination chemistry. The dimethylbenzenamine part indicates possible interactions with biological targets due to its amine functionality.
Anticancer Properties
Research has shown that compounds with ethenoanthracene structures exhibit significant anticancer activity. These compounds often interact with DNA, leading to the inhibition of cancer cell proliferation. For instance, studies have demonstrated that derivatives of ethenoanthracene can intercalate into DNA strands, disrupting replication processes and inducing apoptosis in cancer cells.
The proposed mechanism of action for similar compounds includes:
- DNA Intercalation : The ethenoanthracene core can insert itself between DNA base pairs.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Topoisomerases : Certain ethenoanthracene derivatives have been observed to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Case Studies
-
Study on Ethenoanthracene Derivatives :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Findings : Compounds similar to the target compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity.
-
Pharmacokinetic Studies :
- Objective : Assess the absorption, distribution, metabolism, and excretion (ADME) properties.
- Findings : Preliminary data suggest favorable pharmacokinetic profiles with moderate bioavailability and metabolic stability.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2P |
| Molecular Weight | 374.46 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| Anticancer Activity (IC50) | ~5 µM (varies by cell type) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
